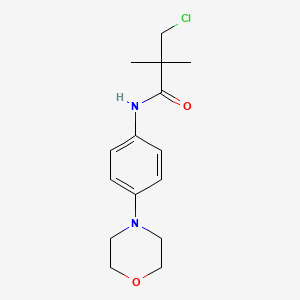
3-chloro-2,2-dimethyl-N-(4-morpholinophenyl)propanamide
描述
3-Chloro-2,2-dimethyl-N-(4-morpholinophenyl)propanamide, commonly known as 3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide, is a synthetic organic compound that is used as a laboratory reagent in a variety of scientific research applications. The compound has a molecular formula of C11H17ClN2O2 and a molecular weight of 246.7 g/mol. 3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide is a white crystalline solid at room temperature and has a melting point of 160-162°C.
科学研究应用
3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide has a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including esters, amides, and amines. It is also used as a catalyst in the synthesis of polymers, such as polyamides and polyesters. Additionally, it is used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide is based on its ability to act as a nucleophilic reagent. The compound can react with a variety of substrates, including esters, amides, and amines, by exchanging its chloro group for a hydroxyl group on the substrate. This reaction is known as a nucleophilic substitution reaction and is the basis for the compound’s use as a reagent in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide is not known to have any biochemical or physiological effects. The compound is not toxic and is not known to be an irritant. Additionally, the compound is not known to have any mutagenic or carcinogenic effects.
实验室实验的优点和局限性
3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide has several advantages for use in laboratory experiments. It is easy to handle, is stable under a variety of conditions, and is relatively non-toxic. Additionally, the compound is relatively inexpensive and can be easily synthesized from commercially available starting materials.
The main limitation of 3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide is that it is not very soluble in water. This can make it difficult to use in experiments that require aqueous solutions. Additionally, the compound is not very stable in the presence of strong acids and bases, so it should be handled with care in these conditions.
未来方向
Future research into 3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide could focus on exploring its potential applications in the synthesis of new organic compounds and polymers. Additionally, research could be conducted to explore the compound’s potential use as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Finally, research could be conducted to explore the compound’s potential use as a reagent in the synthesis of complex organic molecules.
属性
IUPAC Name |
3-chloro-2,2-dimethyl-N-(4-morpholin-4-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,11-16)14(19)17-12-3-5-13(6-4-12)18-7-9-20-10-8-18/h3-6H,7-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKOVIQKZARLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2,2-dimethyl-N-(4-morpholinophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



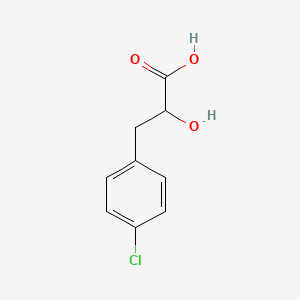

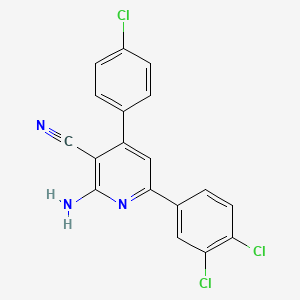
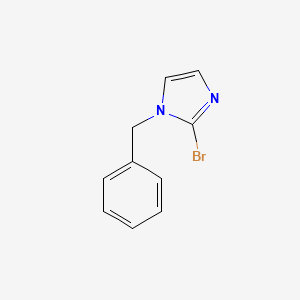
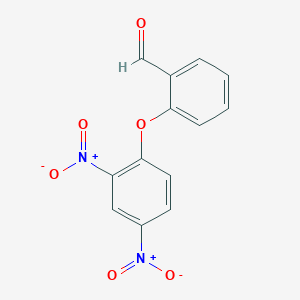


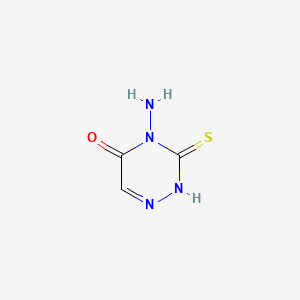
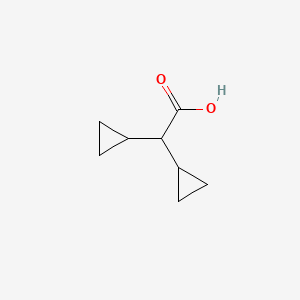

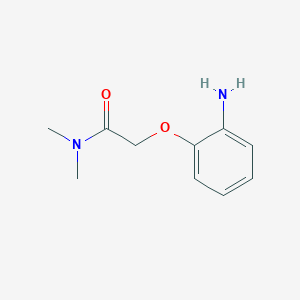
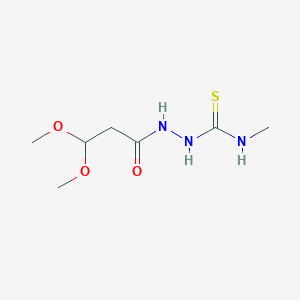
![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)
![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)